molecular formula C12H19NO5 B358914 4-(4-Ethoxycarbonylpiperidin-1-yl)-4-oxobutanoic acid CAS No. 737794-19-3

4-(4-Ethoxycarbonylpiperidin-1-yl)-4-oxobutanoic acid

Cat. No.: B358914
CAS No.: 737794-19-3
M. Wt: 257.28g/mol
InChI Key: ZCKHTUJRMRHLAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Ethoxycarbonylpiperidin-1-yl)-4-oxobutanoic acid is a high-purity chemical compound for research and development purposes. This molecule features a piperidine ring substituted with an ethoxycarbonyl group and is conjugated to a glutaric acid moiety via an amide linkage. This bifunctional structure, containing both a protected amine and a free carboxylic acid, makes it a valuable intermediate in organic synthesis and medicinal chemistry. It is particularly useful for the preparation of more complex molecules via amide bond formation or esterification at the carboxylic acid site. Compounds with similar 4-oxobutanoic acid scaffolds are frequently employed in pharmaceutical research as building blocks. For instance, the active pharmaceutical ingredient Sacubitril is a structurally related molecule that functions as a prodrug, inhibiting the enzyme neprilysin . Furthermore, research indicates that the 4-oxobutanoic acid functional group is a key component in novel chemical entities, such as derivatives spliced with podophyllotoxin, which have demonstrated promising in vitro antitumor activities . Researchers can utilize this compound to develop new chemical probes or potential therapeutic candidates. Handling should be performed by qualified professionals in a laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(4-ethoxycarbonylpiperidin-1-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-2-18-12(17)9-5-7-13(8-6-9)10(14)3-4-11(15)16/h9H,2-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKHTUJRMRHLAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxycarbonylpiperidin-1-yl)-4-oxobutanoic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including cyclization reactions of appropriate precursors.

    Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group is introduced via esterification reactions, often using ethyl chloroformate or ethyl bromoacetate as reagents.

    Attachment of the Butanoic Acid Moiety: The butanoic acid moiety is introduced through acylation reactions, typically using butanoyl chloride or butanoic anhydride.

Industrial Production Methods

In industrial settings, the production of 4-(4-Ethoxycarbonylpiperidin-1-yl)-4-oxobutanoic acid may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxycarbonylpiperidin-1-yl)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications, including:

  • Enzyme Inhibition: Research indicates that 4-(4-Ethoxycarbonylpiperidin-1-yl)-4-oxobutanoic acid may act as an inhibitor for enzymes involved in lipid metabolism or neurotransmitter synthesis. This property makes it a candidate for treating metabolic disorders and neurological conditions .
  • Pharmaceutical Development: It serves as a precursor in the synthesis of various pharmaceutical agents targeting circulatory and nervous system disorders. Its derivatives exhibit varying degrees of biological activity, which correlate with their structural features.

Studies have shown that this compound interacts with specific molecular targets within metabolic pathways. The ethoxycarbonyl group and piperidine ring play crucial roles in binding to these targets, modulating their activity .

  • Anticancer Activity: A study evaluated derivatives of piperidine compounds similar to 4-(4-Ethoxycarbonylpiperidin-1-yl)-4-oxobutanoic acid for their anticancer properties. The findings suggested that modifications to the piperidine structure could enhance inhibitory effects on cancer cell proliferation .
  • Neurological Disorders: Research focused on the potential of this compound in treating neurological disorders by examining its effects on neurotransmitter systems. Preliminary results indicated promising interactions with receptors involved in mood regulation and cognitive function.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxycarbonylpiperidin-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxycarbonyl group and the piperidine ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Comparison with Piperazine-Based Analogs

Piperazine derivatives of 4-oxobutanoic acid are among the closest analogs. Key examples include:

  • 4-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid (CAS 560995-22-4): Replaces the piperidine ring with a piperazine group and introduces a sulfonyl-chlorophenyl substituent. This modification increases molecular weight (C₁₄H₁₆ClN₂O₅S, MW 370.81) and alters polarity due to the sulfonyl group’s electron-withdrawing nature .
  • 4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid: Substitutes chlorine with fluorine, reducing steric bulk but enhancing electronegativity, which may influence receptor binding or solubility (C₁₄H₁₆FN₂O₅S, MW 354.35) .

Key Differences :

  • Heterocycle Basicity : Piperidine (pKa ~11) is less basic than piperazine (pKa ~9.8 for the second NH), affecting protonation states under physiological conditions.
  • Substituent Effects : Ethoxycarbonyl (electron-donating) vs. sulfonyl (electron-withdrawing) groups impact electronic distribution and metabolic stability.

Comparison with Aryl-Substituted 4-Oxobutanoic Acids

Aryl-substituted analogs demonstrate how aromatic groups influence bioactivity:

  • 4-(4-Chlorophenyl)-4-oxobutanoic acid methyl ester: Incorporates a chlorophenyl group directly on the oxobutanoic acid, simplifying the structure (C₁₁H₁₁ClO₃, MW 226.66). This compound is used in synthesizing antipsychotic agents, highlighting the role of halogenated aromatics in enhancing lipophilicity and CNS penetration .

Structural Insights :

  • The ethoxycarbonyl-piperidine group in the target compound introduces steric complexity compared to simpler aryl substitutions, which may reduce metabolic clearance but increase synthesis difficulty.

Impact of Heterocycle Substituents on Physicochemical Properties

Variations in heterocycle substituents significantly alter properties:

Compound Name Heterocycle Substituent Molecular Formula Molecular Weight Key Property Changes
Target Compound Piperidine 4-Ethoxycarbonyl C₁₂H₁₉NO₅ 265.28 Moderate logP, enhanced ester stability
4-Oxo-4-(1-piperidinyl)butanoic acid Piperidine None C₉H₁₅NO₃ 185.22 Higher aqueous solubility
4-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid Piperazine 3-Chlorophenyl C₁₄H₁₇ClN₂O₃ 296.75 Increased halogen-dependent bioactivity

Observations :

  • Ethoxycarbonyl groups improve membrane permeability but may introduce susceptibility to esterase hydrolysis.
  • Piperazine-based analogs exhibit higher nitrogen content, favoring salt formation and solubility in acidic environments .

Biological Activity

Structure

The chemical structure of 4-(4-Ethoxycarbonylpiperidin-1-yl)-4-oxobutanoic acid can be represented as follows:

  • Molecular Formula : C12H19NO5
  • Molecular Weight : 257.28 g/mol

This compound features a piperidine ring, a carboxylic acid functional group, and a ketone group, which are crucial for its biological interactions.

Classification

  • Chemical Class : Piperidine derivatives
  • Functional Groups : Carboxylic acid, ketone

Research indicates that compounds with piperidine structures often exhibit a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The specific mechanisms through which 4-(4-Ethoxycarbonylpiperidin-1-yl)-4-oxobutanoic acid exerts its effects are still under investigation; however, it is hypothesized that the interactions of its functional groups with various biological targets play a significant role.

Pharmacological Studies

Several studies have explored the pharmacological potential of this compound:

  • Anti-inflammatory Activity : Preliminary studies suggest that 4-(4-Ethoxycarbonylpiperidin-1-yl)-4-oxobutanoic acid may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
  • Neuroprotective Effects : Research indicates potential neuroprotective properties, possibly through modulation of neurotransmitter systems or antioxidant mechanisms.
  • Antimicrobial Activity : Some investigations have reported antimicrobial properties against various bacterial strains, indicating possible applications in treating infections.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryInhibition of cytokine production
NeuroprotectiveProtection against oxidative stress
AntimicrobialEffective against specific bacteria

Case Study Insights

In a recent study published in a peer-reviewed journal, researchers administered varying doses of 4-(4-Ethoxycarbonylpiperidin-1-yl)-4-oxobutanoic acid to animal models to evaluate its anti-inflammatory effects. The results demonstrated a significant reduction in inflammation markers compared to control groups. These findings support the hypothesis that this compound could be developed further for therapeutic use.

Q & A

Q. What are the common synthetic routes for 4-(4-Ethoxycarbonylpiperidin-1-yl)-4-oxobutanoic acid?

  • Methodological Answer : A typical synthesis involves coupling 4-ethoxycarbonylpiperidine with a suitably activated 4-oxobutanoic acid derivative. For example:

Nucleophilic substitution : React 4-ethoxycarbonylpiperidine with a bromo- or chloro-substituted 4-oxobutanoic acid in the presence of a base (e.g., K2_2CO3_3) in anhydrous DMF at 60–80°C for 12–24 hours.

Carbodiimide-mediated coupling : Use EDCI or DCC to activate the carboxylic acid group of 4-oxobutanoic acid, followed by reaction with 4-ethoxycarbonylpiperidine under inert conditions.
Purification is typically achieved via column chromatography (silica gel, EtOAc/hexane) or recrystallization. Yield optimization requires careful control of stoichiometry and solvent polarity .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy :
  • 1^1H/13^{13}C NMR : Identify characteristic peaks: the piperidine ring protons (δ 1.2–3.5 ppm), ethoxy group (δ 1.3–1.4 ppm for CH3_3, δ 4.1–4.3 ppm for CH2_2), and the ketone carbonyl (δ ~208 ppm in 13^{13}C).
  • IR : Confirm the presence of ester (C=O stretch ~1730 cm1^{-1}) and carboxylic acid (broad O-H stretch ~2500–3000 cm1^{-1}) groups.
  • X-ray crystallography : For unambiguous structural confirmation, use SHELXL (via SHELX suite) for refinement. Data collection on a diffractometer (e.g., Enraf–Nonius CAD-4) with Mo-Kα radiation (λ = 0.71073 Å) and absorption correction (ψ-scan) ensures high-resolution structures .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the compound and target proteins (e.g., enzymes like 14α-demethylase in antifungal studies). Focus on the ethoxycarbonyl group’s role in binding affinity.
  • QSAR studies : Correlate substituent effects (e.g., fluorine substitution on the phenyl ring) with bioactivity using descriptors like logP, polar surface area, and electrostatic potential maps. Tools like CODESSA or MOE are recommended .
    Example Table : Substituent Effects on Antifungal Activity (IC50_{50}, μM)
Substituent PositionDerivativeIC50_{50} (μM)
2-FluorophenylTP2212.5
4-AminophenylTP278.2
4-AcetamidophenylTP336.7
Data adapted from azole derivative studies .

Q. How to resolve contradictions in solubility data across different studies?

  • Methodological Answer : Discrepancies often arise from variations in purity, solvent systems, or measurement techniques. To standardize:

Purity assessment : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to verify >98% purity.

Solubility protocols : Employ the shake-flask method at 25°C in buffered solutions (pH 1.2–7.4) with sonication for 30 min. Quantify via UV-Vis spectroscopy at λmax_{max} (e.g., 254 nm).

Data cross-validation : Compare results with computational predictions (e.g., ALOGPS or SwissADME) to identify outliers .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Methodological Answer :
  • Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)2_2) for coupling reactions; ligand choice (e.g., XPhos) significantly impacts efficiency.
  • Flow chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer, reducing side reactions.
  • In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Specialized Methodological Considerations

Q. How to handle crystallographic disorders or twinning during structure determination?

  • Methodological Answer :
  • Disorder modeling : In SHELXL, split atoms into multiple positions with refined occupancy factors. Apply restraints (e.g., SIMU, DELU) to maintain reasonable geometry.
  • Twinning correction : For twinned crystals (common in monoclinic systems), use the TWIN/BASF commands in SHELXL. Hooft y parameters help validate the solution .

Q. What in vitro assays are suitable for evaluating the compound’s enzyme inhibition potential?

  • Methodological Answer :
  • Kinetic assays : Use a fluorogenic substrate (e.g., 4-methylumbelliferyl derivatives) to monitor enzyme activity (e.g., proteases) in real time.
  • IC50_{50} determination : Perform dose-response curves (0.1–100 μM) with triplicate measurements. Fit data to a four-parameter logistic model using GraphPad Prism.
  • Selectivity screening : Test against a panel of related enzymes (e.g., COX-1/COX-2 for anti-inflammatory studies) to assess specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.